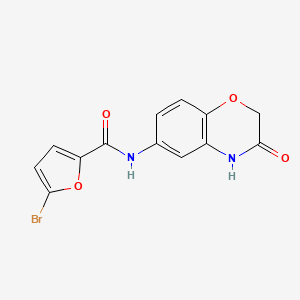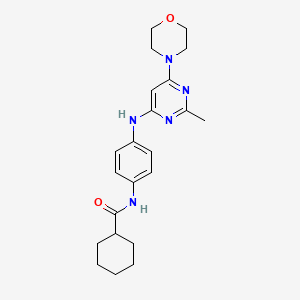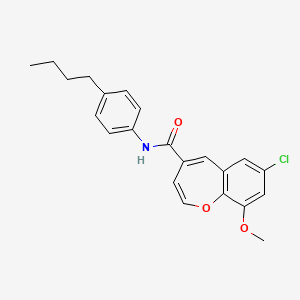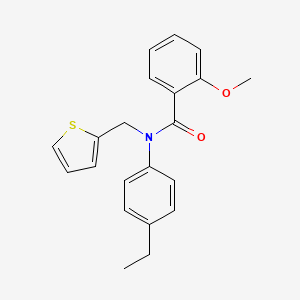![molecular formula C21H19BrN2O3 B11325940 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11325940.png)
7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a morpholine ring, and a benzoxepine core
Méthodes De Préparation
The synthesis of 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core, bromination, and the introduction of the morpholine group. The synthetic route may include:
Formation of Benzoxepine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Morpholine Introduction: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and suitable catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
7-Bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide stands out due to its unique combination of a bromine atom, morpholine ring, and benzoxepine core. Similar compounds include:
- N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide
- Phenoxy acetamide derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19BrN2O3 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
7-bromo-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3/c22-17-1-6-20-16(14-17)13-15(7-10-27-20)21(25)23-18-2-4-19(5-3-18)24-8-11-26-12-9-24/h1-7,10,13-14H,8-9,11-12H2,(H,23,25) |
Clé InChI |
MWNZWUWBQWYRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11325857.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide](/img/structure/B11325873.png)

![1-cyclopentyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325883.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11325895.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325903.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325907.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)


![3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11325921.png)


![4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11325935.png)
